molecular formula C10H16ClNO B14508924 Benzyl(methoxy)dimethylammonium chloride CAS No. 64183-65-9

Benzyl(methoxy)dimethylammonium chloride

Cat. No.: B14508924
CAS No.: 64183-65-9
M. Wt: 201.69 g/mol
InChI Key: QXIYTJDFFXEKCG-UHFFFAOYSA-M
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Description

Benzyl(methoxy)dimethylammonium chloride is a quaternary ammonium compound (QAC) supplied For Research Use Only. QACs like this are valued in scientific research for their dual functionality as cationic surfactants and phase-transfer catalysts . As a cationic surfactant, the molecule's structure allows it to interact with lipid bilayers, potentially disrupting cellular membranes and providing antimicrobial properties, a trait well-documented for other benzyl-alkyl-dimethylammonium chlorides . Its application as a phase-transfer catalyst is particularly significant in organic synthesis, facilitating reactions between reagents in immiscible solvents, a common use for compounds like benzalkonium chloride . Researchers utilize such compounds in the development of synthetic methodologies, formulation science, and material science. Quaternary ammonium compounds have been extensively used as disinfectants and biocides, and analytical methods, such as LC-MS/MS, have been developed for their determination in complex matrices like serum and urine for biomonitoring studies . Handling should adhere to safe laboratory practices for chemicals, as related QACs can be an irritant and toxicant .

Properties

CAS No.

64183-65-9

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

benzyl-methoxy-dimethylazanium;chloride

InChI

InChI=1S/C10H16NO.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

QXIYTJDFFXEKCG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of Methoxybenzyl Chloride

The synthesis begins with the conversion of methoxybenzyl alcohol to methoxybenzyl chloride using thionyl chloride (SOCl₂).

  • Procedure :
    Methoxybenzyl alcohol (10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Thionyl chloride (12 mmol) is added dropwise, followed by stirring at room temperature for 1 hour. The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, and dried over MgSO₄. Purification via silica gel chromatography yields methoxybenzyl chloride with >98% purity.
Parameter Value
Reaction Temperature 0°C → Room Temperature
Yield 92–95%
Purity (GC) >98%

Quaternization Reaction

Methoxybenzyl chloride reacts with dimethylamine under controlled conditions to form the quaternary ammonium salt.

  • Procedure :
    Dimethylamine (1.2 eq) is dissolved in propylene glycol (436g) and heated to 80–90°C. Methoxybenzyl chloride (1 eq) is added dropwise over 2 hours with vigorous stirring. The mixture is maintained at 80–90°C for 5 hours, cooled, and diluted with water to precipitate the product. Filtration and recrystallization from acetone yield this compound.
Parameter Value
Temperature 80–90°C
Reaction Time 5 hours
Yield 85–90%
Purity ≥95% (HPLC)

Alternative Route: Alkylation of Dimethylmethoxybenzylamine

Synthesis of Dimethylmethoxybenzylamine

Dimethylamine reacts with methoxybenzyl chloride in a 1:1 molar ratio at 40–60°C for 3 hours in ethanol. The tertiary amine intermediate is isolated via vacuum distillation.

Property Value
Boiling Point 150–152°C (10 mmHg)
Purity 97%

Quaternization with Methyl Chloride

The tertiary amine undergoes quaternization with methyl chloride in acetone at 60°C for 12 hours. Excess methyl chloride ensures complete conversion.

Parameter Value
Temperature 60°C
Reaction Time 12 hours
Yield 88%

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol and cooled to 4°C to induce crystallization. Recrystallization improves purity to >99%.

Solvent Recovery Rate
Ethanol 85%
Acetone 78%

Analytical Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.4 Hz, 2H, ArH), 4.62 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.30 (s, 6H, N(CH₃)₂).
  • FT-IR (KBr) : 3020 cm⁻¹ (C-H aromatic), 2850 cm⁻¹ (C-H aliphatic), 1250 cm⁻¹ (C-O methoxy).

Industrial-Scale Optimization

Patents highlight the use of propylene glycol as a solvent to reduce side reactions and improve yields. Key industrial parameters include:

  • Mass Ratio (Amine:Benzyl Chloride) : 1.57–1.81.
  • Temperature Control : Maintaining 80–90°C prevents decomposition of the methoxy group.
  • Agitation Speed : 200 rpm ensures homogeneous mixing and heat transfer.
Scale Batch Size Yield
Laboratory 100g 85–90%
Pilot Plant 10kg 82–87%

Challenges and Mitigation Strategies

Impurity Formation

Unreacted methoxybenzyl chloride and dimethylamine are common impurities. Washing with cold ether reduces residual halides.

  • Typical Impurities :
    • Benzyl chloride derivatives: ≤0.5%.
    • Tertiary amine residues: ≤1.2%.

Thermal Stability

The methoxy group is prone to demethylation above 100°C. Reactions are conducted under nitrogen to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: Benzyl(methoxy)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(methoxy)dimethylammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl(methoxy)dimethylammonium chloride primarily involves its surfactant properties. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary differences among benzyl-substituted QACs lie in alkyl chain length and functional group substitutions. Key examples include:

Compound Name Alkyl Chain Length Substituent Molecular Weight (g/mol) Critical Micelle Concentration (CMC)
Benzyl(dodecyl)dimethylammonium chloride (C12-BDMA) C12 None 339.99 0.9–1.2 mM
Benzyldimethyltetradecylammonium chloride (C14-BDMA) C14 None 396.10 0.4–0.6 mM
Benzyldimethylhexadecylammonium chloride (C16-BDMA) C16 None 424.12 0.1–0.3 mM
Benzyl(2-acylaminoethyl)dimethylammonium chloride Variable (C10–C16) Acylaminoethyl group 380–450 0.05–0.2 mM

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., C16 vs. C12) reduce CMC due to enhanced hydrophobicity, promoting micelle formation at lower concentrations .
  • Functional Group Effects: The acylaminoethyl group in benzyl(2-acylaminoethyl)dimethylammonium chloride introduces hydrogen bonding, further lowering CMC compared to unmodified QACs .

Toxicity and Environmental Impact

Toxicity data for benzyl-substituted QACs vary significantly with structure:

Compound Algal Growth Inhibition (EC₅₀, mg/L) Daphnia magna Immobilization (EC₅₀, mg/L) Fish Toxicity (Oryzias latipes, LC₅₀, mg/L)
Benzyl(dodecyl)dimethylammonium chloride 0.12 0.25 1.8
Benzyldimethylhexadecylammonium chloride Not reported 0.18 2.3

Key Findings :

  • Shorter alkyl chains (C12) exhibit higher toxicity to algae and Daphnia magna, likely due to increased bioavailability .
  • Methoxy-substituted analogs may exhibit modified toxicity profiles. suggests that electron-donating groups like methoxy stabilize carbocation intermediates, which could influence reactivity in biological systems .

Q & A

Q. What are the recommended synthetic pathways for benzyl(methoxy)dimethylammonium chloride, and how can purity be validated?

Methodological Answer:

  • Synthesis : Adapt protocols from analogous quaternary ammonium surfactants. For example, benzylcetyl dimethylammonium chloride (BAC-16) is synthesized by heating benzyl chloride with N,N-dimethyl-N-hexadecylamine in acetonitrile at 80°C for 5.5 hours, followed by recrystallization in ethyl acetate/acetone . Replace the long-chain amine with methoxy-substituted precursors.
  • Purification : Use repeated recrystallization (4–6 cycles) and monitor purity via TLC. For structural confirmation, employ NMR (¹H/¹³C) and FTIR to verify methoxy and benzyl group integration.
  • Analytical Validation : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures ≥98% purity, as demonstrated for benzyltributylammonium chloride .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods. For benzyltrimethylammonium chloride derivatives, melting points range between 155–163°C .
  • Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane). Quaternary ammonium salts typically exhibit high aqueous solubility due to ionic character.
  • Surface Activity : Measure critical micelle concentration (CMC) using conductometry or surface tension tensiometry. Compare with analogs like benzyl(2-acylaminoethyl)dimethylammonium chloride, which showed CMC values dependent on alkyl chain length .

Advanced Research Questions

Q. How does the methoxy substituent influence the micellization thermodynamics of this compound compared to non-substituted analogs?

Methodological Answer:

  • Experimental Design : Conduct titration calorimetry and conductivity studies across temperatures (25–50°C). For benzyl(2-acylaminoethyl)dimethylammonium chloride, micellization entropy (ΔS) and enthalpy (ΔH) were found to dominate Gibbs free energy changes .
  • Comparative Analysis : Correlate substituent effects (methoxy vs. alkyl chains) on CMC and aggregation number. Use dynamic light scattering (DLS) to compare micelle sizes.
  • Data Interpretation : Methoxy groups may reduce hydrophobic interactions, increasing CMC. Thermodynamic parameters should be modeled using the Mass Action or Phase Separation models.

Q. What strategies improve the stability of this compound in high-temperature or oxidative environments?

Methodological Answer:

  • Stability Testing : Use accelerated aging studies (e.g., 65°C for 1,600 hours under controlled humidity) as done for dimethylammonium chloride in perovskite films . Monitor degradation via HPLC or mass spectrometry.
  • Additive Screening : Test antioxidants (e.g., BHT) or UV stabilizers. For analogs like benzalkonium chloride, chelating agents (EDTA) reduced metal-catalyzed oxidation .
  • Structural Modifications : Introduce electron-withdrawing groups to enhance oxidative resistance. Compare Arrhenius plots of degradation rates for optimized derivatives.

Q. How does this compound interact with biomacromolecules, and what are the implications for drug delivery systems?

Methodological Answer:

  • Binding Studies : Use isothermal titration calorimetry (ITC) to quantify interactions with DNA or proteins. For benzyl(dodecylcarbamoylmethyl)dimethylammonium chloride, hydrophobic and electrostatic forces drove complexation .
  • Cellular Uptake : Label the compound with fluorescent tags (e.g., FITC) and track internalization in cell lines via confocal microscopy. Compare with non-methoxy analogs to assess substituent effects.
  • Toxicity Profiling : Perform MTT assays on mammalian cells. Quaternary ammonium compounds (QACs) like benzethonium chloride show dose-dependent cytotoxicity, requiring EC50 determination .

Q. What environmental impacts arise from this compound in industrial effluents, and how can they be mitigated?

Methodological Answer:

  • Ecotoxicity Assessment : Follow OECD guidelines for Daphnia magna or algal bioassays. QACs like 2-acryloyloxyethyl(benzyl)dimethylammonium chloride are persistent in aquatic systems and require biodegradability testing .
  • Adsorption Studies : Test removal efficiency using activated carbon or clay matrices. For benzalkonium chloride, >90% adsorption was achieved with montmorillonite .
  • Advanced Oxidation : Evaluate UV/H2O2 or ozonation for degradation. Monitor byproducts via LC-MS to ensure non-toxic intermediates.

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